Molecular Architecture and Synthetic Utility of tert-Butyl N-(2-hydroxyphenyl)-N-methylcarbamate
Molecular Architecture and Synthetic Utility of tert-Butyl N-(2-hydroxyphenyl)-N-methylcarbamate
The following technical guide details the molecular structure, physicochemical properties, and synthetic utility of tert-butyl N-(2-hydroxyphenyl)-N-methylcarbamate .
Executive Summary
tert-Butyl N-(2-hydroxyphenyl)-N-methylcarbamate (CAS: 76570-54-2) is a specialized synthetic intermediate utilized primarily in medicinal chemistry and organic synthesis. Structurally, it represents a protected form of 2-(methylamino)phenol , where the secondary amine is masked by a tert-butoxycarbonyl (Boc) group. This orthogonal protection strategy preserves the phenolic hydroxyl group for further derivatization or cyclization while modulating the nucleophilicity of the nitrogen.
Its primary utility lies in the synthesis of benzoxazolones (benzoxazolinones) and as a robust building block for peptidomimetics and heterocyclic drug candidates.
Molecular Specifications & Structure
Physicochemical Data Profile[1]
| Property | Specification |
| Chemical Name | tert-butyl N-(2-hydroxyphenyl)-N-methylcarbamate |
| Common Synonyms | N-Boc-N-methyl-2-aminophenol; tert-butyl (2-hydroxyphenyl)(methyl)carbamate |
| CAS Number | 76570-54-2 |
| Molecular Formula | C₁₂H₁₇NO₃ |
| Molecular Weight | 223.27 g/mol |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, THF, MeOH, EtOAc; Insoluble in water |
| pKa (Phenol) | ~9.8 (Predicted) |
| LogP | ~2.3 (Predicted) |
Structural Topology
The molecule features a central carbamate linkage connecting a bulky tert-butyl group to an N-methylated aniline ring. The ortho-hydroxyl group provides an intramolecular hydrogen bond donor, significantly influencing the molecule's conformation and reactivity.
Figure 1: Structural connectivity highlighting the steric bulk of the Boc group and the proximity of the ortho-hydroxyl moiety.
Synthetic Methodology
The synthesis of this compound requires careful regiocontrol to distinguish between the nucleophilic oxygen (phenol) and nitrogen (amine). The most robust protocol utilizes the higher nucleophilicity of the secondary amine in 2-(methylamino)phenol .
Protocol: Selective N-Boc Protection
Objective: Synthesize tert-butyl N-(2-hydroxyphenyl)-N-methylcarbamate from 2-(methylamino)phenol.
Reagents:
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Substrate: 2-(Methylamino)phenol (1.0 equiv)
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Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
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Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Base: None required (spontaneous) or Triethylamine (0.5 equiv) if HCl salt is used.
Step-by-Step Workflow:
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Dissolution: Dissolve 2-(methylamino)phenol (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (N₂ or Ar).
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Addition: Add a solution of Boc₂O (11 mmol) in DCM (10 mL) dropwise over 15 minutes at 0°C.
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Note: The amine is significantly more nucleophilic than the phenol; cooling ensures kinetic selectivity for the N-acylation over O-acylation.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Silica, 20% EtOAc/Hexanes).
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Quench & Workup: Wash the organic layer with water (2 x 20 mL) followed by brine. The phenol remains protonated and stays in the organic layer.
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Purification: Dry over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the product as a colorless to pale yellow oil/solid.
Alternative Route: Methylation (High Risk)
Starting from N-Boc-2-aminophenol and using NaH/MeI is NOT recommended without protecting the phenol first. The phenoxide anion formed by NaH is highly nucleophilic and will lead to O-methylation (formation of an anisole derivative) or a mixture of N,O-dimethylated products.
Figure 2: Synthetic pathway emphasizing kinetic control to ensure N-selectivity.
Analytical Characterization (Expected Data)
To validate the structure, researchers should look for the following spectroscopic signatures:
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¹H NMR (400 MHz, CDCl₃):
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δ 1.45 (s, 9H): tert-Butyl group (Boc).
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δ 3.20 (s, 3H): N-Methyl group.
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δ 6.80–7.20 (m, 4H): Aromatic protons (typical 1,2-disubstitution pattern).
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δ 7.50–8.00 (br s, 1H): Phenolic -OH (exchangeable with D₂O).
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¹³C NMR (100 MHz, CDCl₃):
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δ 28.3: Boc methyl carbons.
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δ 38.5: N-Methyl carbon.
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δ 80.5: Quaternary Boc carbon.
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δ 155.0: Carbamate carbonyl (C=O).
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δ 152.0: Aromatic C-OH.
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Mass Spectrometry (ESI+):
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[M+H]⁺: 224.28
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[M+Na]⁺: 246.26
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Fragment: Loss of Boc group often yields m/z ~123 (N-methyl-2-aminophenol cation).
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Applications in Drug Development[4]
Benzoxazolone Synthesis
The most significant application of this scaffold is as a precursor to 3-methyl-2-benzoxazolinone , a pharmacophore found in analgesics and muscle relaxants (e.g., Chlorzoxazone analogs).
Mechanism: Under basic conditions (or high heat), the phenol can attack the carbamate carbonyl, displacing the tert-butoxide group and cyclizing to form the oxazolone ring.
Prodrug Design
The Boc group serves as a lipophilic mask. In vivo, acid-catalyzed hydrolysis (in the stomach) or enzymatic cleavage can remove the Boc group, releasing the free N-methyl-2-aminophenol. This strategy is used to improve the oral bioavailability of polar aminophenol drugs.
Figure 3: Divergent reactivity pathways leading to heterocyclic scaffolds or deprotected intermediates.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15292992, tert-Butyl (2-(hydroxymethyl)phenyl)carbamate. (Note: Isomeric/Related structures used for weight verification). Retrieved from .
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Sigma-Aldrich. (2025). N-Boc-2-aminophenol Product Specification & Safety Data Sheet. Retrieved from .[1]
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BenchChem. (2025).[2] Synthesis of N-Boc-N-methyl-amino acids: Protocols for N-methylation. Retrieved from .
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Organic Chemistry Portal. (2025). Synthesis of Benzoxazolones and Protective Group Strategies. Retrieved from .
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Myllymäki, M. J., et al. (2007).[3] Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones. Journal of Medicinal Chemistry. Retrieved from .
Sources
- 1. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
